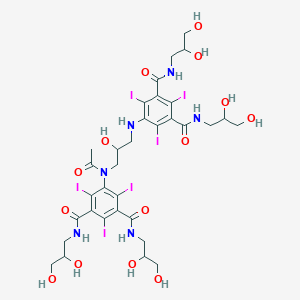

Deacetyl Iodixanol

Description

BenchChem offers high-quality Deacetyl Iodixanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deacetyl Iodixanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZWVKPVJDLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42I6N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-74-8 | |

| Record name | 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deacetyl Iodixanol

Introduction

Iodixanol is a non-ionic, dimeric, iso-osmolar contrast agent that is a cornerstone of modern diagnostic imaging, particularly in cardiovascular and neurological procedures where patient safety and image quality are paramount.[1][2][3] Marketed under the trade name Visipaque™, its manufacturing process is a multi-step chemical synthesis that demands high fidelity to produce a drug substance meeting stringent pharmacopeial standards.[4][5]

This guide focuses on a critical, albeit minor, component of the Iodixanol synthesis landscape: Deacetyl Iodixanol (also known as Iodixanol Impurity C).[6] As an impurity, its formation is undesirable, and understanding its synthetic pathway is crucial for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API). This document provides a detailed examination of the likely synthetic origins of Deacetyl Iodixanol, grounded in the established chemistry of the main Iodixanol manufacturing process.

The Iodixanol Synthetic Framework: A Prerequisite

To comprehend the formation of an impurity, one must first master the intended reaction. The industrial synthesis of Iodixanol culminates in a dimerization reaction. The key precursor, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, commonly referred to as "Compound A," is dimerized using a linking agent, typically epichlorohydrin, in a suitable solvent.[7][8][9]

This reaction is generally conducted under basic conditions in solvents like 2-methoxyethanol or, in more recent process improvements, water or propylene glycol.[7][8] The process is meticulously controlled to maximize the conversion of Compound A to Iodixanol while minimizing the formation of byproducts.[5][7]

Caption: Simplified workflow for the dimerization step in Iodixanol synthesis.

Deacetyl Iodixanol: Structure and Origin

Deacetyl Iodixanol (CAS: 171897-74-8, Molecular Formula: C33H42I6N6O14) is an impurity that, as its name suggests, lacks an acetyl group compared to the parent Iodixanol molecule.[6] However, its structure is not the result of a simple post-synthesis hydrolysis of one of Iodixanol's N-acetyl groups. Instead, it arises from a competing side-reaction pathway during the core dimerization step.

The proposed mechanism involves the in-situ deacetylation of the starting material, Compound A, under the basic conditions of the reaction. This generates a highly reactive primary amine intermediate, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B).[10][11] This amine can then participate in the dimerization, leading to the formation of an alternative, undesired product.

Caption: Structural comparison of Iodixanol and its deacetyl impurity.

Proposed Synthesis Pathway of Deacetyl Iodixanol

The formation of Deacetyl Iodixanol is a consequence of a deviation from the primary reaction pathway, driven by the reaction conditions.

Step 1: In-Situ Deacetylation of Compound A

The dimerization reaction is typically run at an alkaline pH (e.g., pH 10-11) to facilitate the nucleophilic attack required for the ether linkage formation.[5][9] These basic conditions, especially if localized pH exceeds setpoints or at elevated temperatures, can promote the hydrolysis of the acetamido group on Compound A, yielding the corresponding primary amine, Compound B.

Step 2: Competing Nucleophilic Attack

The newly formed primary amine on Compound B is a potent nucleophile. It can compete with the intended hydroxyl or amide nitrogen nucleophiles in the dimerization process. This amine can react with an epichlorohydrin-activated intermediate of another Compound A molecule. This results in a different bridging structure where one of the connections is a secondary amine rather than the N-acetylated nitrogen of the standard Iodixanol dimer.

Caption: Competing reaction pathways leading to Iodixanol and Deacetyl Iodixanol.

Experimental Conditions Influencing Impurity Formation

While a specific protocol to synthesize Deacetyl Iodixanol is not a goal of industrial chemistry, analysis of Iodixanol synthesis patents reveals the conditions that inadvertently produce it. The key is process control.

| Parameter | Optimal Condition for Iodixanol | Condition Favoring Impurity Formation | Rationale |

| pH | Strictly controlled, e.g., 10-11[5][9] | Fluctuations to >12, poor mixing | High pH accelerates the hydrolysis of the amide bond in Compound A, leading to the formation of the amine precursor (Compound B). |

| Temperature | Cooled initially, then moderately elevated | Excessive temperature, "hot spots" | Higher temperatures provide the activation energy for the deacetylation side reaction. |

| Reaction Time | Monitored until Compound A is consumed (<5%)[9] | Prolonged reaction times | Increased exposure to basic conditions raises the probability of the deacetylation side reaction occurring. |

| Reagent Purity | High purity Compound A | Presence of Compound B in starting material | If the prior synthetic step (acetylation) is incomplete, the resulting Compound B impurity will directly participate in the undesired dimerization.[10] |

Purification and Analytical Characterization

The crude product from the dimerization reaction is a complex mixture. Patents report that crude Iodixanol typically contains the desired product along with unreacted Compound A, Iohexol (a related monomeric contrast agent), and other minor impurities, which would include Deacetyl Iodixanol.[4][12]

Typical Crude Product Composition

| Component | Weight Percentage (%) |

| Iodixanol | 75 - 90% |

| Iohexol | 3 - 10% |

| Compound A | 3 - 7% |

| Other Impurities | Minor Amounts |

| (Data synthesized from patent literature)[4][12] |

Purification Protocol

The removal of Deacetyl Iodixanol and other impurities from the crude product is a critical downstream process, essential for achieving the required API purity.

-

Quenching: The reaction is first quenched by adjusting the pH to a neutral or slightly acidic range (e.g., pH 5-6) with an acid like HCl.[5][9]

-

Decolorization: The mixture may be treated with activated carbon to remove color impurities.[5][9]

-

Crystallization: The primary method for purification is multi-step crystallization. Due to differences in solubility and molecular structure, Iodixanol can be selectively crystallized from the solution, leaving impurities like Deacetyl Iodixanol in the mother liquor.[7][8]

-

Solvent System: A variety of solvent systems are employed, including ethanol, 1-methoxy-2-propanol, and mixed solvents containing 2-methoxyethanol.[4][13][14]

-

Process: The process is time-consuming, often involving a primary crystallization over 2-3 days, followed by a second recrystallization over 1-2 days to achieve pharmacopeial grade.[4][7]

-

-

Chromatography: In some processes, macroporous adsorption resin chromatography is used as an orthogonal purification step to effectively separate structurally similar impurities.[5][13]

Analytical Workflow

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to monitor the reaction progress and quantify the purity of the final product. A validated HPLC method can resolve Iodixanol from Deacetyl Iodixanol and other related substances, allowing for precise quantification.

Caption: General workflow for the purification of crude Iodixanol.

Conclusion

The synthesis of Deacetyl Iodixanol is not an intentional process but a side reaction rooted in the fundamental chemistry of Iodixanol production. Its formation is a direct consequence of the deacetylation of the primary starting material, Compound A, under the basic conditions required for dimerization. By understanding this pathway, researchers and process chemists can implement stricter controls over reaction parameters—specifically pH, temperature, and reaction time—to suppress this competing reaction. The effective removal of this and other impurities through robust, multi-step crystallization and chromatographic techniques is paramount to delivering the high-purity Iodixanol required for safe and effective medical use.

References

- Purification of iodixanol. (n.d.). Google Patents.

-

Hu, Z. (n.d.). Process for preparation and purification of iodixanol. Hovione. Retrieved January 14, 2026, from [Link]

- Process for iodixanol production. (n.d.). Google Patents.

- PRODUCTION OF IODIXANOL. (n.d.). Google Patents.

- Preparation and purification of iodixanol. (n.d.). Google Patents.

- Synthesis of iodixanol in water. (n.d.). Google Patents.

- Iodixanol synthesis. (n.d.). Google Patents.

-

Synthesis of iodixanol in propyleneglycol. (2011, February 2). European Patent Office. Retrieved January 14, 2026, from [Link]

-

Håland, T., et al. (2018). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega. Retrieved January 14, 2026, from [Link]

-

(PDF) Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. (2018, July 5). ResearchGate. Retrieved January 14, 2026, from [Link]

-

PREPARATION AND PURIFICATION OF IODIXANOL. (2009, November 26). European Patent Office. Retrieved January 14, 2026, from [Link]

- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. (n.d.). Google Patents.

-

Synthesis of Iodixanol. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for syn. (2009, November 19). Google Patents.

-

Iodixanol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Iodixanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Chemical structure of iodixanol (Visipaque). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Iodixanol - Wikipedia [en.wikipedia.org]

- 2. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8389765B2 - Purification of iodixanol - Google Patents [patents.google.com]

- 5. WO2011063551A1 - Preparation and purification of iodixanol - Google Patents [patents.google.com]

- 6. Deacetyl Iodixanol CAS#: 171897-74-8 [amp.chemicalbook.com]

- 7. US20110021832A1 - Synthesis of iodixanol in water - Google Patents [patents.google.com]

- 8. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]

- 13. Process for preparation and purification of iodixanol | Hovione [hovione.com]

- 14. BRPI0514169A - process for iodixanol production - Google Patents [patents.google.com]

A Multi-Technique Approach to the Structural Elucidation of Deacetyl Iodixanol: An Impurity of Pharmaceutical Importance

Introduction

The Significance of Iodixanol as a Contrast Agent

Iodixanol is a non-ionic, dimeric, iso-osmolar contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] Its favorable safety profile, particularly its reduced nephrotoxicity compared to higher-osmolality agents, is attributed to its unique physicochemical properties.[1] The chemical integrity and purity of the iodixanol drug substance are paramount to ensuring patient safety and diagnostic accuracy.

Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present in an Active Pharmaceutical Ingredient (API) at or above a specified threshold.[2] Impurity profiling—the identification, quantification, and structural elucidation of these substances—is a critical component of drug development and manufacturing.[3] It ensures that the final drug product is safe and effective by controlling for potentially toxic or therapeutically active by-products.

Deacetyl Iodixanol: A Key Process-Related Impurity

During the multi-step chemical synthesis of iodixanol, various related substances can be formed.[4] One such process-related impurity is Deacetyl Iodixanol.[5] Its presence arises from the hydrolysis, or deacetylation, of one of the two N-acetyl groups on the parent iodixanol molecule.[6] As a closely related structural analog, its unambiguous identification is essential for process optimization, quality control, and meeting stringent regulatory specifications.

Objective

Postulated Structure and Rationale

The Chemical Structure of Iodixanol

Iodixanol, chemically known as 3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)-2,2',4,4',6,6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)diacetanilide, is a dimer composed of two substituted tri-iodinated benzene rings linked by a central chain.[7] Each benzene ring is functionalized with an N-acetyl group, which is critical for its chemical properties.

The Hypothesis: Formation via N-deacetylation

The name "Deacetyl Iodixanol" implies the loss of a single acetyl group (CH₃CO) from one of the amide functionalities on the parent molecule. Amide hydrolysis is a well-understood chemical transformation that can occur under certain pH and temperature conditions during synthesis or storage.[6] This leads to the conversion of the N-acetyl group (a secondary amide) into a secondary amine, fundamentally altering the molecule's polarity and hydrogen-bonding capabilities.

Visualizing the Structures

The structural relationship between the parent drug and its impurity is visualized below. The key difference is the replacement of an N-acetyl group with an N-H group on one of the aromatic rings.

Caption: Postulated conversion of Iodixanol to Deacetyl Iodixanol.

Analytical Workflow: A Strategic Overview

The Integrated Approach: Chromatography and Spectroscopy

A robust structure elucidation strategy relies on the convergence of evidence from multiple, independent analytical techniques.[8] We will employ a workflow that first isolates the impurity using chromatography and then characterizes the pure substance using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This orthogonal approach ensures that the final structure is validated from different chemical and physical perspectives.

Workflow Diagram

The logical flow from a complex mixture to a confirmed chemical structure is depicted below. Each step provides a piece of the puzzle, culminating in an unambiguous identification.

Caption: Integrated workflow for impurity isolation and characterization.

Step 1: Isolation and Purification

The Challenge: Separation from the Parent Compound

The primary challenge is separating Deacetyl Iodixanol from the bulk Iodixanol API. Due to their high structural similarity, their chromatographic behaviors can be very close. However, the conversion of an amide to an amine introduces a significant change in polarity, which can be exploited for separation. Deacetyl Iodixanol is expected to be more polar than Iodixanol.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for isolating impurities in sufficient quantities for comprehensive spectroscopic analysis.[3] A method utilizing a polar-modified column, such as one based on hydrophilic interaction liquid chromatography (HILIC), is often effective for separating highly polar compounds like iodixanol and its analogues.[9]

Protocol: Preparative HPLC for Deacetyl Iodixanol Isolation

-

System Preparation: Equilibrate a preparative HILIC column (e.g., Kinetex HILIC, 250 x 21.2 mm, 5 µm) with the initial mobile phase.

-

Sample Preparation: Dissolve the crude Iodixanol mixture in the mobile phase at a high concentration (e.g., 50-100 mg/mL).

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Formate in Water, pH 3.2

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

Start with a high percentage of organic solvent (e.g., 95% B) to retain the polar analytes.

-

Run a shallow gradient to decrease the percentage of B over 30-40 minutes. Deacetyl Iodixanol, being more polar, is expected to elute later than Iodixanol.

-

-

Detection & Fraction Collection: Use a UV detector set to 243 nm.[9] Collect fractions corresponding to the impurity peak that is absent in a pure reference standard of Iodixanol.

-

Purity Check & Pooling: Analyze the collected fractions using an analytical scale HPLC method. Pool the fractions with >98% purity and remove the solvent under vacuum to yield the isolated solid.

Step 2: Mass Spectrometry for Molecular Weight Confirmation

Principle: High-Resolution Mass Spectrometry (HRMS)

Once isolated, the impurity's molecular formula must be confirmed. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements (typically <5 ppm error).[10] This allows for the determination of a unique elemental composition, distinguishing it from other potential impurities.

Expected Results: A Clear Mass Difference

The deacetylation reaction involves the loss of a C₂H₂O group.

-

Mass of Iodixanol (C₃₅H₄₄I₆N₆O₁₅): 1550.78 g/mol

-

Mass of Acetyl Group (C₂H₂O): 42.01 g/mol

-

Expected Mass of Deacetyl Iodixanol (C₃₃H₄₂I₆N₆O₁₄): 1508.77 g/mol

The HRMS analysis should yield a molecular ion [M+H]⁺ corresponding to this expected mass.

Data Presentation

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) |

| Iodixanol | C₃₅H₄₄I₆N₆O₁₅ | 1549.7755 | 1550.7828 | < 5 |

| Deacetyl Iodixanol | C₃₃H₄₂I₆N₆O₁₄ | 1507.7649 | 1508.7722 | < 5 |

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the isolated impurity in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Chromatography: Use a UPLC system with a C18 column to quickly introduce the sample into the mass spectrometer.

-

Mass Spectrometry:

-

Instrument: Use a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Acquisition: Acquire data in full scan mode over a mass range of m/z 500-2000.

-

-

Data Analysis: Extract the accurate mass of the primary ion and use the instrument's software to predict the elemental composition. Compare this to the theoretical formula of Deacetyl Iodixanol.

Step 3: Definitive Structural Analysis by NMR Spectroscopy

The Power of NMR in Structure Elucidation

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive evidence of atomic connectivity, confirming which atoms are bonded to each other.[11] For Deacetyl Iodixanol, NMR is crucial to pinpoint the exact location of the deacetylation and confirm the overall structure.

¹H NMR Analysis: The Disappearing Acetyl Signal

The most telling piece of evidence in the ¹H NMR spectrum will be the change in the N-acetyl proton signals.

-

Iodixanol: Will show two distinct singlet peaks in the region of δ 2.0-2.2 ppm, each integrating to 3 protons, corresponding to the two chemically different N-acetyl groups.

-

Deacetyl Iodixanol: Will show only one of these singlets. In its place, a new, broader signal corresponding to the N-H proton will likely appear further downfield. Protons on the aromatic ring and side chains adjacent to the new N-H group will experience a shift in their chemical environment and thus a change in their chemical shift compared to the parent compound.

¹³C NMR Analysis: Corroborating Evidence

The ¹³C NMR spectrum provides complementary evidence.

-

Iodixanol: Will display two signals for the acetyl methyl carbons (δ ~23 ppm) and two signals for the acetyl carbonyl carbons (δ ~170 ppm).

-

Deacetyl Iodixanol: Will show only one methyl carbon signal and one carbonyl carbon signal in these respective regions. The aromatic carbon directly bonded to the nitrogen (the C-N carbon) will shift significantly upfield upon removal of the electron-withdrawing acetyl group.

2D NMR (COSY, HSQC, HMBC): Connecting the Pieces

Two-dimensional NMR experiments are used to assemble the complete structural puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. It will confirm the presence of only one CH₃ group corresponding to an acetyl function.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming long-range connectivity. In the spectrum of Deacetyl Iodixanol, we will observe a correlation from the remaining acetyl protons (at ~2.1 ppm) to the corresponding carbonyl carbon (at ~170 ppm). Crucially, no such correlation will exist for the deacetylated half of the molecule, definitively proving the structure.

Summarized NMR Data (Hypothetical)

| Signal Type | Iodixanol (Expected δ, ppm) | Deacetyl Iodixanol (Expected δ, ppm) | Rationale for Change |

| Acetyl H (¹H) | ~2.15 (s, 3H), ~2.18 (s, 3H) | ~2.15 (s, 3H) | Loss of one N-acetyl group |

| Amine H (¹H) | N/A | ~8.5 (br s, 1H) | Appearance of a new N-H proton |

| Acetyl C (¹³C) | ~23.1, ~23.3 | ~23.1 | Loss of one methyl carbon |

| Carbonyl C (¹³C) | ~170.2, ~170.5 | ~170.2 | Loss of one carbonyl carbon |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.

-

Instrument: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments. Ensure sufficient acquisition time for the HMBC to observe the key long-range correlations, which can be weak.

-

Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations, comparing them against the known assignments for Iodixanol.

Conclusion: Synthesizing the Evidence

The structural elucidation of Deacetyl Iodixanol is a clear demonstration of a foundational principle in modern pharmaceutical analysis: the necessity of orthogonal data.

-

Isolation by HPLC provided a pure sample, a prerequisite for any reliable structural work.

-

High-Resolution Mass Spectrometry unequivocally confirmed the elemental composition as C₃₃H₄₂I₆N₆O₁₄, consistent with the loss of one acetyl group from Iodixanol.

-

NMR Spectroscopy delivered the definitive proof of structure. The disappearance of one set of acetyl signals in both the ¹H and ¹³C spectra, coupled with the appearance of an N-H proton and the confirmatory connectivity data from 2D experiments, allows for the unambiguous assignment of the Deacetyl Iodixanol structure.

References

-

Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Acta Chemica Scandinavica, 49, 737-743. [Link]

-

Priebe, H., Dugstad, H., Gacek, M., Hagen, E., Homestad, O. M., Larsen, A., ... & Thomassen, T. (1995). Synthesis and characterization of iodixanol. Acta radiologica. Supplementum, 399, 21-31. [Link]

-

Neves, C. C., Nudelman, R., de Oliveira, A. R. M., & de Cássia Salgado, H. R. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of pharmaceutical and biomedical analysis, 140, 219-225. [Link]

-

Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Semantic Scholar. [Link]

-

Hambardzumyan, E. A., & Grigoryan, M. S. (2014). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU A: Chemistry and Biology, 1, 19-23. [Link]

-

Qin, H., Han, Z., Bonku, E. M., Sun, H., & Aisa, H. A. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. Organic & Biomolecular Chemistry. [Link]

-

Reddy, G. M., & Reddy, B. R. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 246-250. [Link]

-

Kumar, V., Saini, S., & Sharma, M. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. [Link]

- Alnaes, T., & Berg, A. (2010). Iodixanol synthesis.

-

Wang, Y. (2016). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. Paper 3137. [Link]

-

Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2), a17-a24. [Link]

-

Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

-

Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

- Alnaes, T., & Berg, A. (2011). Synthesis of iodixanol in water.

-

Saborido, E., & Sarotti, A. M. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 59(5), 451-477. [Link]

-

Andrianov, V., Gailite, V., Lola, D., Loza, E., Semenikhina, V., Kalvinsh, I., ... & Sehested, M. (2009). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. European journal of medicinal chemistry, 44(3), 1067-1085. [Link]

-

ResearchGate. (n.d.). Chemical structure of iodixanol (Visipaque). ResearchGate. [Link]

-

Liu, Y., Wang, Y., Zhang, Y., Wang, Y., & Qu, H. (2022). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development. Human gene therapy, 33(1-2), 103-108. [Link]

-

Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. [Link]

-

LOC Studios. (2020, July 4). Organic Chemistry - Structure Elucidation. YouTube. [Link]

-

ResearchGate. (n.d.). The molecular structure of iodixanol. ResearchGate. [Link]

-

Le, T. D., Vanbocquestal, K., De-Mey, E., & Remaud, G. S. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1791. [Link]

-

Cvetkovska, A., Posada-Ayala, M., & Vovk, I. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. ijnrd.org [ijnrd.org]

- 4. US20110021832A1 - Synthesis of iodixanol in water - Google Patents [patents.google.com]

- 5. Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. Synthesis and characterization of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification in AAV-Based Gene Therapy Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Physical and Chemical Properties of Deacetyl Iodixanol

Introduction

In the landscape of pharmaceutical development and manufacturing, particularly for parenteral drugs like radiographic contrast agents, the control of impurities is a critical aspect governed by stringent regulatory standards. Iodixanol, a non-ionic, dimeric, hexa-iodinated contrast agent, is widely utilized in diagnostic imaging due to its iso-osmolarity to blood, which enhances patient tolerance.[1][2] Deacetyl Iodixanol, also known as Iodixanol Impurity C, is a significant process-related impurity that arises during the synthesis of Iodixanol.[3][4] Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods for its detection and quantification, ensuring the final drug product's safety and efficacy.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Deacetyl Iodixanol. It is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of Iodixanol. We will delve into its chemical identity, physicochemical parameters, analytical characterization methods, and its relationship to the parent drug substance, grounded in authoritative references to ensure scientific integrity.

Part 1: Chemical Identity and Structure

Deacetyl Iodixanol is structurally similar to Iodixanol, differing by the absence of one acetyl group on one of the two nitrogen atoms of the central linker. This subtle structural modification can influence its physicochemical behavior and necessitates specific analytical approaches for its resolution from the parent compound.

-

Chemical Name: 5-[Acetyl[3-[[3,5-bis[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide[4]

-

Synonyms: Desacetyl Iodixanol, Iodixanol impurity C, Iohexol EP Impurity 1[3][4][5]

Part 2: Physicochemical Properties

The physical and chemical properties of Deacetyl Iodixanol are crucial for its handling, analysis, and understanding its behavior in solution. The data presented below are based on predicted values from chemical modeling and information available from commercial suppliers.

| Property | Value | Reference(s) |

| Boiling Point | 1197.2 ± 65.0 °C (Predicted) | [3][4] |

| Density | 2.344 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 11.34 ± 0.46 (Predicted) | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

| Solubility | Inferred to be soluble in water and polar organic solvents like DMSO, similar to the parent compound Iodixanol. | [7][8] |

Part 3: Analytical Characterization

The accurate identification and quantification of Deacetyl Iodixanol are essential for quality control of the Iodixanol drug substance. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.[6][9]

High-Performance Liquid Chromatography (HPLC) Protocol

The separation of the highly polar Iodixanol and its related impurities presents an analytical challenge. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be an effective technique for this application, providing orthogonal selectivity compared to traditional reversed-phase methods.[9]

Objective: To resolve and quantify Deacetyl Iodixanol (Iodixanol Impurity C) from the Iodixanol drug substance.

Methodology:

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

-

Column: Kinetex™ HILIC, or an equivalent HILIC phase column.[9]

-

Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous formic acid solution (1.0 mmol/L, adjusted to pH 3.2) in a ratio of (92:08, v/v).[9]

-

Causality: The high organic content of the mobile phase is characteristic of HILIC, which promotes the partitioning of polar analytes like Deacetyl Iodixanol into the aqueous layer adsorbed on the stationary phase, enabling effective separation.

-

-

Flow Rate: 0.8 mL/min.[9]

-

Column and Autosampler Temperature: Maintained at 20°C to ensure reproducible retention times.[9]

-

Detection: UV absorbance at 243 nm.[9]

-

Causality: The tri-iodinated benzene rings in both Iodixanol and Deacetyl Iodixanol exhibit strong UV absorbance around this wavelength, providing high sensitivity for detection.[7]

-

-

Sample Preparation: Dissolve the Iodixanol drug substance in the mobile phase to an appropriate concentration.

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[9]

Spectroscopic Identification

-

Mass Spectrometry (MS): Used to confirm the molecular weight of Deacetyl Iodixanol (1508.15 g/mol ).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural elucidation and confirmation of the deacetylated position on the molecule.[6]

Part 4: Stability and Degradation Profile

While specific forced degradation studies on isolated Deacetyl Iodixanol are not widely published, its stability can be inferred from studies on the parent compound, Iodixanol. Iodixanol itself is remarkably stable under various stress conditions, including heat and exposure to acidic or basic environments.[10] However, it is susceptible to degradation under UV irradiation, which can cause cleavage of the central 2-hydroxypropane bridge via a Norrish Type-II reaction.[10]

Deacetyl Iodixanol is primarily considered a process-related impurity, formed during the multi-step synthesis of Iodixanol.[11] Its presence must be controlled to within pharmacopeial limits, typically not exceeding 0.2% for an individual related compound.[1][12] The primary route of Iodixanol synthesis involves the dimerization of 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A).[13][14] Deacetylation can occur as a side reaction during this or subsequent purification steps.

Part 5: Visualization of Iodixanol Synthesis and Impurity Formation

To contextualize the origin of Deacetyl Iodixanol, the following diagram illustrates its relationship with the key starting material and the final Iodixanol product.

Caption: Origin of Deacetyl Iodixanol as a process-related impurity.

Conclusion

Deacetyl Iodixanol (Iodixanol Impurity C) is a critical quality attribute to monitor in the production of Iodixanol. Its structural similarity to the active pharmaceutical ingredient necessitates the use of highly selective analytical methods, such as HILIC, for accurate quantification. This guide has synthesized the available technical information on its identity, physicochemical properties, and analytical characterization. A thorough understanding of these properties is fundamental for any scientist or researcher tasked with ensuring the purity, safety, and quality of Iodixanol-based contrast media.

References

-

Priebe, H., Aukrust, A., Bjørsvik, H. R., Tønseth, C. P., & Wiggen, U. N. (1999). Stability of the X-ray contrast agent iodixanol... towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. [Link]

-

Iodixanol - Solubility of Things. [Link]

-

Deacetyl Iodixanol CAS#: 171897-74-8 - ChemWhat. [Link]

-

CAS 171897-74-8 | Iodixanol Impurity C - Biopurify. [Link]

-

Iodixanol Impurities and Related Compound - Veeprho. [Link]

-

Iodixanol - PubChem. [Link]

-

Neila, C. R. S., Garcia, P. V., Lanças, F. M., & de Gaitani, C. M. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 319-325. [Link]

-

Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 32-38. [Link]

-

Hu, Z. (n.d.). Process for preparation and purification of iodixanol. Hovione. [Link]

-

Crystallization purification method for iodixanol. (n.d.). Patsnap. [Link]

-

Preparation and purification of iodixanol. (n.d.). Patsnap. [Link]

-

USP Monographs: Iodixanol. (n.d.). USP-NF. [Link]

-

Priebe, H., Dugstad, H., Heglund, I. F., Sande, R., & Tønseth, C. P. (1995). Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol. Acta Chemica Scandinavica, 49, 737-743. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deacetyl Iodixanol | 171897-74-8 [chemicalbook.com]

- 4. Deacetyl Iodixanol CAS#: 171897-74-8 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 171897-74-8 | Iodixanol Impurity C [phytopurify.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, analysis and toxicity of three compounds formed during the synthesis of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. Crystallization purification method for iodixanol - Eureka | Patsnap [eureka.patsnap.com]

- 14. Preparation and purification of iodixanol - Eureka | Patsnap [eureka.patsnap.com]

A Guide to the Spectroscopic Characterization of Deacetyl Iodixanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Deacetyl Iodixanol, a potential impurity or degradation product of the widely used non-ionic, dimeric X-ray contrast agent Iodixanol, represents a critical analyte for purity and stability studies in pharmaceutical development. While specific, publicly available spectroscopic data for Deacetyl Iodixanol is scarce, this technical guide provides a comprehensive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a Senior Application Scientist, the following sections detail not just the 'how' but the 'why' of the analytical approach, ensuring a robust and scientifically sound characterization of this and similar molecules.

Defining the Analyte: The Structure of Deacetyl Iodixanol

Iodixanol is a complex molecule, and its impurities can arise from various stages of synthesis and degradation. Deacetylation, the removal of an acetyl group (-COCH₃), is a common degradation pathway for acetylated amine-containing compounds. Given the structure of Iodixanol, deacetylation would likely occur at one of the two N-acetyl groups linking the two tri-iodinated benzene rings. The resulting structure, Deacetyl Iodixanol, would possess a secondary amine in place of one of the acetamide linkages.

Caption: Transformation from Iodixanol to Deacetyl Iodixanol.

Analytical Workflow for Characterization

A systematic approach is crucial for the unambiguous identification and characterization of Deacetyl Iodixanol. The following workflow outlines the key steps, from sample preparation to data interpretation.

Caption: Experimental workflow for spectroscopic analysis.

Sample Preparation

The initial and most critical step is the isolation and purification of Deacetyl Iodixanol from the sample matrix (e.g., a forced degradation study of Iodixanol or a synthesis reaction mixture). High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.[1]

Protocol for HPLC Purification:

-

Column Selection: A reversed-phase C18 column is typically effective for separating Iodixanol and its polar impurities.

-

Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) with a small amount of a modifier like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the tri-iodinated benzene ring absorbs strongly (around 245 nm) is appropriate.

-

Fraction Collection: Collect the peak corresponding to the suspected Deacetyl Iodixanol for subsequent spectroscopic analysis.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Deacetyl Iodixanol.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of Deacetyl Iodixanol is expected to be complex due to the presence of numerous diastereotopic protons in the side chains. However, key differences compared to the spectrum of Iodixanol will be diagnostic. The full spectroscopic characterization of Iodixanol has been previously reported.[2]

| Functional Group | Expected Chemical Shift (δ, ppm) | Key Diagnostic Features |

| Aromatic Protons | 6.0 - 8.0 | The chemical shifts of the aromatic protons will be subtly affected by the deacetylation. |

| -CH₂- and -CH- (Side Chains) | 3.0 - 5.0 | A complex multiplet region is expected. 2D NMR techniques (COSY, HSQC) will be essential for assignment. |

| -NH- (Secondary Amine) | 5.0 - 9.0 (broad) | A broad singlet that may exchange with D₂O. This peak will be absent in the spectrum of Iodixanol. |

| -OH (Hydroxyl Groups) | 4.0 - 6.0 (broad) | Broad signals that will exchange with D₂O. |

| -CH₃ (Remaining Acetyl) | 1.8 - 2.5 | A singlet integrating to 3H, corresponding to the remaining acetyl group. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.

-

Data Acquisition: Acquire a standard ¹H spectrum. To confirm the presence of -NH and -OH protons, acquire a second spectrum after adding a drop of D₂O.

-

2D NMR: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Functional Group | Expected Chemical Shift (δ, ppm) | Key Diagnostic Features |

| Aromatic Carbons | 100 - 150 | The carbon signals of the aromatic ring bearing the secondary amine will be shifted compared to the other ring. |

| -C=O (Amide) | 165 - 175 | One amide carbonyl signal will be absent compared to Iodixanol. |

| -CH₂- and -CH- (Side Chains) | 50 - 80 | A series of signals corresponding to the carbons in the polyol side chains. |

| -CH₃ (Remaining Acetyl) | 20 - 30 | A signal for the methyl carbon of the remaining acetyl group. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of Deacetyl Iodixanol, and for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using an Orbitrap or TOF analyzer, will provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

| Parameter | Expected Value |

| Molecular Formula | C₃₃H₄₂I₆N₆O₁₄ |

| Monoisotopic Mass | 1507.7 g/mol |

| Expected [M+H]⁺ | 1508.7 g/mol |

Experimental Protocol for HRMS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Analysis: Acquire the spectrum in high-resolution mode.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the protonated molecule ([M+H]⁺) will induce fragmentation, providing valuable structural information.

Caption: Hypothetical MS/MS fragmentation of Deacetyl Iodixanol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While the IR spectrum of Deacetyl Iodixanol will share many similarities with that of Iodixanol, key differences will be apparent.

| Functional Group | Expected Absorption (cm⁻¹) | Interpretation |

| O-H Stretch (Alcohols) | 3500 - 3200 (broad) | Presence of multiple hydroxyl groups. |

| N-H Stretch (Secondary Amine) | 3400 - 3300 (medium) | A sharp to medium peak, indicative of the secondary amine. This will be a key differentiating feature from Iodixanol. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H bonds in the side chains. |

| C=O Stretch (Amide) | 1680 - 1630 | Carbonyl stretching of the amide groups. The intensity of this band may be reduced compared to Iodixanol. |

| C-N Stretch | 1400 - 1000 | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol for FTIR-ATR:

-

Sample Preparation: A small amount of the solid, purified sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000 - 400 cm⁻¹.

Conclusion

The spectroscopic characterization of Deacetyl Iodixanol, while challenging due to the lack of publicly available reference data, can be systematically achieved through the combined application of NMR, MS, and IR spectroscopy. This guide provides a robust framework for researchers, scientists, and drug development professionals to approach the identification and characterization of this and other related impurities of Iodixanol. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure the highest level of scientific integrity and trustworthiness in the resulting data.

References

-

Norwegian Research Information Repository. Separation and Characterization of Byproducts from Iodixanol Synthesis by HPLC-UV, LC-MS and UPLC-MS. Available from: [Link]

-

Priebe, H., et al. (1995). Synthesis and characterization of iodixanol. Acta Radiologica Supplementum, 399, 21-31. Available from: [Link]

Sources

A Technical Guide to Deacetyl Iodixanol: Characterization and Analytical Control

This guide provides an in-depth technical overview of Deacetyl Iodixanol, a critical related compound of the X-ray contrast agent Iodixanol. Designed for researchers, scientists, and drug development professionals, this document outlines the essential physicochemical properties, analytical methodologies, and the strategic importance of this molecule in ensuring the quality and safety of Iodixanol-based pharmaceutical products.

Introduction: The Significance of Deacetyl Iodixanol

Iodixanol is a widely used non-ionic, dimeric, iodinated contrast agent that is essential for modern diagnostic imaging procedures.[1][2] Its safety and efficacy are paramount, necessitating stringent control over its purity profile. During the multi-step synthesis and subsequent storage of Iodixanol, various related compounds or impurities can arise.[3][4]

Deacetyl Iodixanol, also known as Iodixanol Impurity C or USP Iodixanol Related Compound C, is a significant process-related impurity and potential degradation product.[5][6] It is structurally similar to the parent molecule but lacks one of the N-acetyl groups. The presence of this and other impurities, even in minute quantities, can impact the drug product's stability, safety, and efficacy. Therefore, the precise identification, quantification, and control of Deacetyl Iodixanol are critical regulatory and quality control requirements in the pharmaceutical manufacturing of Iodixanol.[7] This guide serves as a technical resource for understanding and managing this key impurity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Deacetyl Iodixanol is the foundation for developing robust analytical methods and purification strategies. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 5-[Acetyl[3-[[3,5-bis[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | [6][8] |

| Synonyms | Desacetyl Iodixanol, Iodixanol impurity C, USP Iodixanol Related Compound C, Monodeacetyliodixanol | [6][9][10] |

| CAS Number | 171897-74-8 | [5][6][8][9][10] |

| Molecular Formula | C₃₃H₄₂I₆N₆O₁₄ | [5][6][9][10] |

| Molecular Weight | 1508.15 g/mol | [5][8] |

| Predicted Density | 2.344 ± 0.06 g/cm³ | [8] |

| Predicted Boiling Point | 1197.2 ± 65.0 °C | [8] |

| Storage Temperature | 2-8°C | [8] |

Role in Pharmaceutical Quality Control

Deacetyl Iodixanol serves as a critical reference standard in the quality control (QC) of Iodixanol drug substance and drug product. Its primary application is in the validation and execution of analytical methods designed to ensure the purity of Iodixanol.

Causality in Method Development: The structural similarity between Iodixanol and Deacetyl Iodixanol presents a significant analytical challenge. Chromatographic methods must possess sufficient selectivity to resolve Deacetyl Iodixanol from the main Iodixanol peak and other related impurities. The development of such methods is a trust-building exercise in pharmaceutical science; a validated method proves its capability to reliably detect and quantify this specific impurity, ensuring that each batch of the final drug product meets the stringent purity criteria set by regulatory bodies like the USP (United States Pharmacopeia).[7][11]

The workflow for managing such an impurity is a self-validating system, beginning with the synthesis of the pure impurity standard and culminating in its use for routine batch release testing.

Analytical Methodologies: A Protocol Example

The quantification of Deacetyl Iodixanol in the Iodixanol drug substance is typically achieved using high-performance liquid chromatography (HPLC). Given the polar nature of these molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique.[12]

Protocol: HILIC Method for Iodixanol and Impurities

This protocol is based on established methodologies for the separation of Iodixanol and its related compounds.[12]

1. Objective: To simultaneously quantify Iodixanol and its related impurity, Deacetyl Iodixanol (Impurity C), in a drug substance sample.

2. Materials & Reagents:

-

Deacetyl Iodixanol Reference Standard

-

Iodixanol Reference Standard

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Ultrapure Water

-

Iodixanol Drug Substance (Sample for analysis)

3. Chromatographic System:

-

HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.

-

Column: Kinetex™ HILIC, 100 x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: Acetonitrile and 1.0 mmol/L aqueous formic acid (pH 3.2) in a 92:8 (v/v) ratio.[12]

-

Scientist's Note: The high organic content (92% acetonitrile) is crucial for retention on a HILIC column. The aqueous layer adsorbed to the stationary phase facilitates the partitioning of polar analytes like Iodixanol and its impurities. Formic acid is used to control the pH and improve peak shape by ensuring consistent ionization of any residual silanol groups.

-

-

Flow Rate: 0.8 mL/min.[12]

-

Column Temperature: 20°C.[12]

-

Detection Wavelength: 243 nm.[12]

-

Scientist's Note: This wavelength is chosen as it provides a good chromophoric response for the tri-iodinated benzene ring structure common to both Iodixanol and Deacetyl Iodixanol.

-

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (Deacetyl Iodixanol): Accurately weigh and dissolve the Deacetyl Iodixanol reference standard in water to obtain a concentration of approximately 0.25 mg/mL.[7]

-

Standard Stock Solution (Iodixanol): Accurately weigh and dissolve the Iodixanol reference standard in water to obtain a concentration of approximately 12.5 mg/mL.[7]

-

System Suitability Solution (SSS): Prepare a solution containing both Iodixanol and Deacetyl Iodixanol in water at working concentrations to verify resolution and system performance.

-

Test Solution: Accurately weigh and dissolve approximately 500 mg of the Iodixanol drug substance in water and dilute to 20.0 mL.[11]

5. Chromatographic Procedure:

-

Equilibrate the HILIC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (water) to ensure no carryover or system contamination.

-

Inject the System Suitability Solution. The resolution between the Iodixanol and Deacetyl Iodixanol peaks must be greater than 2.0. The tailing factor for the Iodixanol peak should be less than 2.0.

-

Inject the standard solutions to establish calibration.

-

Inject the test solution in duplicate.

-

Calculate the amount of Deacetyl Iodixanol in the sample using the peak area response from the chromatograms of the standard and test solutions.

This protocol represents a self-validating system. The system suitability checks performed before sample analysis confirm that the chromatographic system is performing adequately to provide trustworthy and accurate results for that specific analytical run.

Conclusion

Deacetyl Iodixanol is more than a mere impurity; it is a critical process marker and a key tool for ensuring the safety and quality of the Iodixanol contrast agent. A thorough understanding of its properties and the implementation of robust, validated analytical methods for its control are indispensable for drug development professionals. The HILIC methodology presented provides a specific, sensitive, and reliable approach to meet the stringent regulatory requirements for pharmaceutical manufacturing, ultimately safeguarding patient health.

References

-

Deacetyl Iodixanol . BioOrganics. [Link]

-

Deacetyl Iodixanol CAS#: 171897-74-8 . ChemWhat. [Link]

-

An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance . PubMed. [Link]

-

Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review . The Global Journal of Pharmaceutical Research. [Link]

-

USP Monographs: Iodixanol . USP-NF. [Link]

-

Development and validation of an HPLC-UV method for iodixanol quantification in human plasma . ResearchGate. [Link]

-

Iodixanol specified impurity a . PubChem. [Link]

-

Iodixanol . Wikipedia. [Link]

-

Synthesis and characterization of iodixanol . PubMed. [Link]

-

Synthesis and Characterization of Iodixanol . Semantic Scholar. [Link]

-

Isolation of senescent cells by iodixanol (OptiPrep) density gradient-based separation . PubMed. [Link]

- Iodixanol synthesis.

-

Synthesis of iodixanol in propyleneglycol . European Patent Office. [Link]

Sources

- 1. Iodixanol - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]

- 4. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]

- 5. Deacetyl Iodixanol | 171897-74-8 [chemicalbook.com]

- 6. BioOrganics [bioorganics.biz]

- 7. drugfuture.com [drugfuture.com]

- 8. Deacetyl Iodixanol CAS#: 171897-74-8 [amp.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Buy Online CAS Number 171897-74-8 - TRC - Deacetyl Iodixanol | LGC Standards [lgcstandards.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the origin of impurities in Iodixanol

An In-Depth Technical Guide to Understanding the Origin of Impurities in Iodixanol

Introduction

Iodixanol is a state-of-the-art, non-ionic, dimeric, iodinated contrast medium used extensively in diagnostic imaging procedures such as CT scans, angiography, and venography.[1][2] Its chemical structure, 5,5′-[(2-hydroxypropane-1,3-diyl)bis(acetylimino)]bis[N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide], results in a solution that is iso-osmolar with blood plasma at all concentrations, a property that significantly enhances patient tolerance and safety compared to higher-osmolality agents.[1][3]

For any parenteral drug product, purity is paramount. The presence of impurities, even in minute quantities, can impact the drug's efficacy, stability, and, most critically, patient safety. In the context of Iodixanol, which is administered intravenously in large volumes, rigorous control over its impurity profile is a critical quality attribute. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origins of impurities in Iodixanol, drawing from an analysis of its synthetic pathways, degradation mechanisms, and the analytical strategies employed for their control.

Part 1: Synthesis-Related Impurities: A Story of Dimerization

The primary route for manufacturing Iodixanol involves the dimerization of a monomeric precursor, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, commonly referred to as 'Compound A'.[4][5] This reaction, typically carried out using a linking agent like epichlorohydrin under controlled pH conditions, is the principal source of process-related impurities.[5][6] The crude product from this synthesis typically contains 75-90% Iodixanol, with the remainder being a mixture of unreacted starting materials, by-products, and other related substances.[7][8][9]

Key Synthesis Impurities

-

Unreacted Starting Material (Compound A): The most straightforward process-related impurity is the unreacted starting material, Compound A. Its presence in the final product is a direct consequence of an incomplete dimerization reaction.[4][7] Process optimization aims to drive the reaction to completion, but trace amounts often remain, which must be removed during purification. The crude product may contain 3-7% of Compound A.[7][8]

-

Iohexol (Impurity A): Iohexol, itself a non-ionic monomeric contrast agent, is a significant by-product of the Iodixanol synthesis. It is listed as Impurity A in the Iodixanol EP monograph.[10] Its formation is inherent to the synthetic pathway, and crude reaction mixtures can contain between 3-10% Iohexol.[7][8]

-

Overalkylated Impurities (Impurity I): The dimerization reaction involves linking two molecules of Compound A. If the linking agent reacts further with the newly formed Iodixanol dimer, it can lead to the formation of "overalkylated" species.[4] These are complex, higher molecular weight structures. Iodixanol Impurity I is a prime example of such a substance, resulting from excessive alkylation side reactions.[11][12] Controlling the stoichiometry and reaction conditions is critical to minimizing the formation of these impurities.

-

Other Specified Impurities (C, E, H, etc.): Pharmacopoeias list several other specified impurities that must be controlled.[10][11]

-

Impurity C: A related substance whose formation is closely monitored.[10][11]

-

Impurity E & H: These are other process-related impurities identified and limited by pharmacopoeial monographs.[10][11] While their exact formation mechanisms are proprietary details of the manufacturing process, their presence underscores the complexity of the reaction and the need for robust analytical controls.

-

The following diagram illustrates the core synthesis step and the points at which major impurities can arise.

Part 3: Analytical and Control Strategies

Controlling impurities in Iodixanol requires a combination of robust analytical methods and stringent regulatory standards. Pharmacopoeias such as the British Pharmacopoeia (BP), European Pharmacopoeia (Ph. Eur.), and the United States Pharmacopeia (USP) provide detailed monographs that specify the acceptable limits for known and unknown impurities. [10][11][13]

Pharmacopoeial Impurity Limits

The table below summarizes typical impurity limits as specified in pharmacopoeial monographs. These limits ensure that the final drug substance is safe for clinical use.

| Impurity Name/Category | Typical Pharmacopoeial Limit (% w/w) | Reference(s) |

| Impurity C | Not more than 0.4% | [10][11][13] |

| Impurity E | Not more than 0.3% | [10][11] |

| Impurity H | Not more than 0.6% | [10][11] |

| Overalkylated Impurities (e.g., I) | Not more than 1.0% | [11] |

| Any Unspecified Impurity | Not more than 0.10% | [10][11] |

| Total Impurities | Not more than 1.5% | [10][11][13] |

Experimental Protocol: HPLC Method for Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for profiling impurities in Iodixanol. [14][15]The methods described in various pharmacopoeias are designed to be stability-indicating, capable of separating the main Iodixanol peaks from all specified and potential degradation products.

Objective: To quantify related substances in Iodixanol drug substance.

Methodology:

-

Chromatographic System:

-

Apparatus: A liquid chromatograph equipped with a UV detector capable of monitoring at 254 nm. [10][11] * Column: A 4.6 mm x 25 cm column packed with aminopropylsilyl silica gel for chromatography (5 µm). [11]Other methods may use C18 or specialized HILIC columns. [13][14] * Column Temperature: Maintained at a constant temperature, e.g., 20°C. [14]

-

-

Reagents and Solutions:

-

Mobile Phase A: A mixture of acetonitrile and water (e.g., 50:50 v/v). [11] * Mobile Phase B: Acetonitrile. [11] * Test Solution: Prepare a solution of the Iodixanol substance to be examined in water at a specified concentration (e.g., 2.5 mg/mL). [11] * Reference Solutions: Prepare solutions of certified reference standards for Iodixanol and its specified impurities (e.g., Impurities C, E, H) as directed by the specific monograph. A diluted solution of the test substance is often used as a reference for quantifying unspecified impurities (e.g., Reference solution (a) in the BP is a 1:100 dilution of the test solution). [10][11]

-

-

Chromatographic Procedure:

-

Flow Rate: A constant flow rate, typically around 1.7 mL/min. [11] * Injection Volume: 10 µL. [10][11] * Gradient Elution: Program the chromatograph to run a solvent gradient to ensure separation of all relevant peaks. An example gradient is as follows:[11]

-

Time 0-2 min: 30% A, 70% B

-

Time 2-27 min: Gradient from 30% A to 68% A (and 70% B to 32% B)

-

-

Run Time: Ensure the run is long enough to elute all impurities and the main Iodixanol peaks. The retention time for Iodixanol is approximately 16-27 minutes depending on the specific method. [10][11]

-

-

System Suitability:

-

Calculation:

-

Identify impurity peaks based on their relative retention times compared to the main Iodixanol peak.

-

Calculate the percentage of each impurity by comparing its peak area to the area of the principal peak(s) in a reference solution, applying any specified correction factors. [10][11] The following workflow diagram illustrates the impurity profiling process.

-

Conclusion

The impurity profile of Iodixanol is a direct reflection of its synthetic pathway, intrinsic chemical stability, and the effectiveness of its purification process. The primary impurities are process-related, arising from incomplete reactions and side reactions during the critical dimerization step. These include unreacted starting materials like Compound A, by-products such as Iohexol, and overalkylated species. While Iodixanol is a highly stable molecule, it can degrade under specific stress conditions, particularly UV light, which must be managed through appropriate storage and handling.

A deep understanding of these impurity origins is fundamental for drug development professionals. It informs the optimization of the synthetic process to minimize impurity formation, the design of effective purification strategies (such as crystallization and chromatography) to remove them, and the development of robust, stability-indicating analytical methods to ensure that every batch of Iodixanol meets the stringent quality and safety standards required for a life-saving diagnostic agent. [5][16]

References

-

British Pharmacopoeia. (n.d.). Iodixanol Monograph. Retrieved from [Link]

- USP-NF. (2011). Iodixanol Injection Monograph.

-

Veeprho. (n.d.). Iodixanol Impurities and Related Compound. Retrieved from [Link]

- European Pharmacopoeia. (2024). Iodixanol Monograph (7.0).

-

Patsnap. (n.d.). Preparation and purification of iodixanol. Retrieved from [Link]

-

de Oliveira, M. A. L., et al. (2017). An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 140, 269-274. doi:10.1016/j.jpba.2017.03.046. Retrieved from [Link]

-

Quick Company. (n.d.). "A Process For The Manufacture Of Iodixanol". Retrieved from [Link]

-

Hovione. (n.d.). Process for preparation and purification of iodixanol. Retrieved from [Link]

- Google Patents. (n.d.). Iodixanol synthesis - RU2385316C2.

-

Priebe, H., et al. (1999). Stability of the X-ray contrast agent iodixanol... towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. doi:10.1046/j.1365-2710.1999.00225.x. Retrieved from [Link]

- Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol.

- USP. (n.d.). USP Monographs: Iodixanol. Pharmacopeial Forum, 31(1), 54.

- Google Patents. (n.d.). US8389765B2 - Purification of iodixanol.

-

ResearchGate. (n.d.). Iodixanol release and BRS degradation. Retrieved from [Link]

-

European Patent Office. (2011). Process for isolating iodixanol from an aqueous solution - Patent 2281806. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Application of a Liquid Chromatography-Mass Spectrometry Method for Residual Iodixanol Quantification. Retrieved from [Link]

-

Allmpus. (n.d.). Iodixanol EP Impurity I. Retrieved from [Link]

-

PharmaCompass. (n.d.). Iodixanol DMF, Dossier, Manufacturer, Supplier. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of an HPLC-UV method for iodixanol quantification in human plasma. Retrieved from [Link]

-

Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

PubMed. (1997). Formulation, stability and compatibility of iodixanol. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

International Research Journal of Pharmacy. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PubChem - Iodixanol. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

PubMed. (1990). The non-ionic dimers: a new class of contrast agents. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The non-ionic dimers: a new class of contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and purification of iodixanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Process for preparation and purification of iodixanol | Hovione [hovione.com]

- 6. Iodixanol synthesis - chemicalbook [chemicalbook.com]

- 7. "A Process For The Manufacture Of Iodixanol" [quickcompany.in]

- 8. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]

- 9. US8389765B2 - Purification of iodixanol - Google Patents [patents.google.com]

- 10. drugfuture.com [drugfuture.com]

- 11. nhathuocngocanh.com [nhathuocngocanh.com]

- 12. allmpus.com [allmpus.com]

- 13. uspnf.com [uspnf.com]

- 14. An isocratic hydrophilic interaction liquid chromatographic method for simultaneous determination of iodixanol and its related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotech-spain.com [biotech-spain.com]

- 16. WO2011063551A1 - Preparation and purification of iodixanol - Google Patents [patents.google.com]

A Prospective Analysis of the Potential Biological Activity of Deacetyl Iodixanol: A Framework for Investigation

Abstract

Iodixanol, a non-ionic, iso-osmolar, dimeric contrast agent, is a cornerstone of modern diagnostic imaging, prized for its favorable safety profile, particularly in renally-impaired patients.[1][2] While it is largely excreted unchanged, the potential for minor metabolic transformation, such as deacetylation, presents a critical knowledge gap.[1][3] The biological activities of such metabolites, specifically Deacetyl Iodixanol, remain uncharacterized. This guide puts forth a structured, scientifically-grounded framework for the comprehensive investigation of the potential biological activities of Deacetyl Iodixanol. We detail a multi-tiered approach, commencing with broad in vitro screening to identify potential cytotoxic or modulatory effects, followed by mechanistic cellular assays and culminating in preliminary in vivo tolerability studies. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological and toxicological profile of this uncharacterized metabolite.

Introduction: The Rationale for Investigation

Iodixanol's design as an inert diagnostic agent is predicated on its rapid, unmetabolized renal excretion.[3][4] However, even minimal metabolic modification can significantly alter a compound's physicochemical properties, potentially unmasking latent biological activities. The process of deacetylation, the removal of an acetyl group, can increase a molecule's polarity and create reactive amine groups, which could facilitate interactions with biological macromolecules. Studies on other phenolic compounds have shown that acetylation and deacetylation can significantly modulate biological activity, including antithrombotic effects.[5]

Given the high doses at which contrast agents are administered, even a minor metabolite could achieve biologically relevant concentrations, particularly in patients with compromised clearance. Therefore, a thorough investigation into the biological profile of Deacetyl Iodixanol is not merely an academic exercise but a crucial step in comprehensively understanding the safety profile of its parent compound. This guide outlines a logical, tiered experimental approach to systematically explore these potential activities.

Proposed Research Framework: A Multi-Tiered Approach

A systematic investigation into a novel compound's biological activity necessitates a tiered approach, moving from broad, high-throughput screening to more focused mechanistic and in vivo studies.[6] This framework ensures a resource-efficient yet comprehensive evaluation.

Tier 1: Foundational In Vitro Screening